4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane

Description

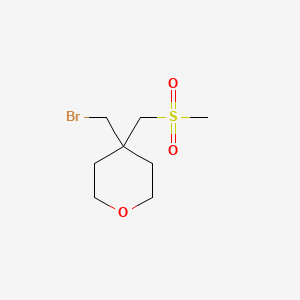

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring two functional groups: a bromomethyl (–CH₂Br) and a methanesulfonylmethyl (–CH₂SO₂CH₃) moiety at the 4-position of the oxane ring.

Properties

IUPAC Name |

4-(bromomethyl)-4-(methylsulfonylmethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLALZRZALGVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CCOCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxane Ring

The oxane ring can be synthesized by cyclization reactions involving appropriate diols or epoxides. For example, intramolecular nucleophilic substitution of a hydroxyalkyl precursor or acid-catalyzed cyclization of diols can yield the tetrahydropyran ring system. This step provides the core scaffold for subsequent functionalization.

Introduction of the Bromomethyl Group

The bromomethyl group is typically introduced via selective bromination of a methyl group attached to the oxane ring. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of radical initiators or light to promote a radical bromination mechanism. Reaction conditions such as temperature, solvent, and light intensity are optimized to achieve regioselectivity and yield.

Introduction of the Methanesulfonylmethyl Group

The methanesulfonylmethyl substituent is introduced through sulfonylation reactions. A typical reagent is methanesulfonyl chloride (MsCl), which reacts with a suitable nucleophilic site on the oxane intermediate. The reaction is carried out in the presence of a base, often triethylamine, to neutralize the hydrochloric acid generated and drive the reaction forward.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxane ring formation | Cyclization of diol or epoxide precursor, acid catalysis | Formation of tetrahydropyran ring |

| 2 | Bromination | N-bromosuccinimide (NBS), light or radical initiator, solvent (e.g., CCl4) | Introduction of bromomethyl group at 4-position |

| 3 | Sulfonylation | Methanesulfonyl chloride (MsCl), triethylamine, solvent (e.g., dichloromethane), 0–25°C | Installation of methanesulfonylmethyl group at 4-position |

Industrial-scale synthesis focuses on optimizing these steps to maximize yield, purity, and safety. Continuous flow reactors may be employed for better control of reaction parameters, especially for the bromination step which involves hazardous reagents and radical intermediates. Advanced purification techniques such as chromatography or crystallization are used to isolate the final product with high purity. Quality control involves spectroscopic and chromatographic analyses to confirm structure and purity.

- The bromination step proceeds via a radical mechanism initiated by light or radical initiators, selectively targeting the methyl group on the oxane ring due to its relative reactivity.

- Sulfonylation with methanesulfonyl chloride proceeds through nucleophilic attack on the sulfonyl chloride by a nucleophilic carbon or oxygen site, facilitated by the base to scavenge HCl.

- The presence of both bromomethyl and methanesulfonylmethyl groups enhances the compound’s utility as a versatile intermediate for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

| Preparation Step | Key Reagents/Conditions | Mechanism/Notes | Yield & Purity Considerations |

|---|---|---|---|

| Oxane ring formation | Diols/epoxides, acid catalyst | Cyclization via intramolecular nucleophilic attack | High yield with controlled temperature and pH |

| Bromination | N-bromosuccinimide (NBS), light/radical initiator | Radical bromination targeting methyl group | Requires careful control to avoid overbromination |

| Sulfonylation | Methanesulfonyl chloride, triethylamine | Nucleophilic substitution with acid scavenging | Base excess ensures complete reaction and purity |

The preparation of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a well-defined process involving oxane ring formation, selective bromination, and sulfonylation. Optimization of these steps enables the production of this compound with high purity and yield, supporting its application in advanced organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The methanesulfonylmethyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Products include sulfoxides and sulfides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable reagent in various synthetic pathways.

2. Medicinal Chemistry

The compound serves as a building block for drug candidates, facilitating the development of pharmaceuticals. Its structural features may enhance the pharmacological properties of derivatives synthesized from it.

3. Biological Studies

Research indicates that this compound can be used to explore the effects of bromomethyl and methanesulfonylmethyl groups on biological systems. Its ability to interact with biological macromolecules positions it as a candidate for studying drug interactions and mechanisms.

4. Industrial Applications

In industrial settings, this compound may be employed in the production of specialty chemicals and materials, leveraging its unique reactivity patterns.

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Properties : Studies have suggested that derivatives may exhibit significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : The structural features allow interaction with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

- Inflammation Modulation : There is potential for this compound to modulate inflammatory responses, beneficial in treating conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial properties of oxane derivatives, including this compound, revealing significant inhibition against bacterial strains.

- Cancer Inhibition Mechanism : Research highlighted how oxane derivatives disrupt cellular signaling pathways crucial for cancer cell survival due to the presence of the bromomethyl group.

- Inflammation Modulation Study : Findings demonstrated that related compounds could reduce pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. The methanesulfonylmethyl group can participate in various redox reactions, altering the oxidation state of the sulfur atom and affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Hypothetically inferred as C₈H₁₄BrO₃S (based on substituent analysis).

- Functional Groups : Bromomethyl (electrophilic site) and methanesulfonylmethyl (electron-withdrawing group).

Comparison with Structurally Similar Compounds

4-(Bromomethyl)-4-Methyloxane (CID 64985111)

Structural and Chemical Data :

Comparison Insights :

- The methanesulfonylmethyl group in the target compound introduces polarity and electron-withdrawing effects, enhancing solubility in polar solvents (e.g., DMSO or water) compared to the non-polar methyl group in 4-(bromomethyl)-4-methyloxane.

- The dual functionality (–Br and –SO₂CH₃) broadens synthetic utility, enabling sequential reactions (e.g., bromine displacement followed by sulfonate-mediated cross-coupling).

4-Bromo-4-(Bromomethyl)Oxane (CAS 79862-93-4)

Structural and Chemical Data :

| Property | 4-Bromo-4-(Bromomethyl)Oxane | Target Compound |

|---|---|---|

| Molecular Formula | C₆H₁₀Br₂O | C₈H₁₄BrO₃S |

| Molecular Weight | 257.95 g/mol | ~265.16 g/mol |

| Substituents | –Br and –CH₂Br | –CH₂SO₂CH₃ and –CH₂Br |

| Reactivity | Both bromines are reactive, enabling di-substitution or elimination reactions. | Bromine is primary reactive site; sulfonyl group stabilizes intermediates. |

| Applications | Potential cross-linking agent in polymers. | More suited for stepwise functionalization in drug synthesis. |

Comparison Insights :

4-(Bromomethyl)Benzaldehyde (CAS 51359-78-5)

Comparison Insights :

- The target compound’s oxane ring provides conformational rigidity absent in the flexible benzaldehyde derivative.

- The absence of an aldehyde group reduces oxidation sensitivity, enhancing stability under basic conditions.

Biological Activity

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a chemical compound with the molecular formula C8H15BrO3S. It features a bromomethyl group and a methanesulfonylmethyl group attached to an oxane ring, which contributes to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C8H15BrO3S

- SMILES Notation : CS(=O)(=O)CC1(CCOCC1)CBr

The compound's structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis and potentially in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can engage in various interactions with proteins and other biomolecules. This dual functionality may enhance its pharmacological potential.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.

- Anticancer Activity : The compound's structural features could allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.

- Inflammatory Disorders : There is potential for this compound to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study investigated the antimicrobial properties of several oxane derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents . -

Cancer Inhibition Mechanism :

Research into the mechanisms by which oxane derivatives inhibit cancer cell proliferation highlighted the role of the bromomethyl group. It was found that compounds with this functional group could effectively disrupt cellular signaling pathways crucial for cancer cell survival . -

Inflammation Modulation :

Another study focused on the anti-inflammatory effects of related compounds, demonstrating that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also have therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison table highlights key differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane | Chlorine instead of bromine | Generally less reactive than its brominated analog |

| 4-(Bromomethyl)-4-(methoxymethyl)oxane | Methoxy group instead of methanesulfonyl | Exhibits different solubility properties |

| 4-(Bromomethyl)-4-(methylsulfanylmethyl)oxane | Methylsulfanyl group | May show distinct biological activities |

The presence of both a halogen and a sulfonyl group in this compound enhances its reactivity compared to similar compounds, potentially leading to novel applications in medicinal chemistry.

Q & A

Q. Table 1: Common Byproducts and Mitigation Strategies

| Byproduct | Formation Cause | Mitigation |

|---|---|---|

| Di-brominated derivative | Excess brominating agent | Strict stoichiometry control |

| Oxane ring-opened product | Acidic hydrolysis | Use anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.